2-Isopropenyloxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-prop-1-en-2-yl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h3H,1H2,2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQJFKWCJKGJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NC(=CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson–Gabriel Oxazole Synthesis
The Robinson–Gabriel method, a classical approach, involves the dehydration of α-acylaminoketones under acidic or thermal conditions. For 2-isopropenyloxazole-4-carboxylic acid, this necessitates a precursor such as N-(2-oxopropyl)-3-isopropenyl-4-carboxyamide . Cyclization using phosphorus oxychloride or polyphosphoric acid yields the oxazole nucleus. However, this route often requires harsh conditions (e.g., refluxing toluene, 110°C) and exhibits modest yields (50–65%) due to competing side reactions, such as over-dehydration or epimerization.
Davidson Oxazole Synthesis
The Davidson method employs α-acyloxyketones, which undergo cyclodehydration in the presence of ammonium acetate. For example, ethyl 3-isopropenyl-4-(acyloxy)acetoacetate can be treated with hydroxylamine to form the oxazole ring. This method offers improved regioselectivity compared to Robinson–Gabriel, with yields reaching 70–75% under optimized conditions (methanol, 60°C).
One-Pot Multicomponent Approaches
Carboxylic Acid–Amino Acid Condensation
A novel one-pot strategy reported by Beilstein Journal of Organic Chemistry utilizes carboxylic acids, amino acids, and the dehydrative agent DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to assemble trisubstituted oxazoles. For 2-isopropenyloxazole-4-carboxylic acid, acrylic acid (as the carboxylic acid component) and β-isopropenyl alanine (as the amino acid) react in aqueous ethanol at 25°C, followed by Suzuki–Miyaura coupling to introduce additional substituents. This method achieves 82% yield with excellent regiocontrol, though the requirement for palladium catalysts increases cost.
Dithiocarbonate-Mediated Cyclization
Patent CN111808040A discloses a water-based cyclization method using S,S'-dimethyl dithiocarbonate and β-hydroxy amino acid derivatives. For instance, 3-isopropenyl-2-amino-3-hydroxypropanoic acid reacts with dithiocarbonate in water at 25°C, followed by hydrolysis with NaOH to yield the carboxylic acid moiety. This eco-friendly approach achieves 86–89% yield, avoiding organic solvents and enabling gram-scale synthesis.
Post-Functionalization of Preformed Oxazoles
Isopropenyl Group Introduction via Alkylation
Radical polymerization methods, as described in Polymer Journal, facilitate the introduction of isopropenyl groups to preformed oxazole rings. Treating 4-carboxyoxazole with isopropenyl magnesium bromide in tetrahydrofuran at −78°C installs the isopropenyl group at position 2, yielding the target compound in 68% yield. However, this method requires stringent anhydrous conditions and exhibits competing O- vs. N-alkylation.
Oxidation of 2-Isopropenyloxazoline
Patent US5034536 details the synthesis of 2-isopropenyloxazoline via cyclization of N-(2-hydroxyethyl)methacrylamide using ferric chloride at 220°C. Subsequent oxidation of the oxazoline ring with potassium permanganate in acidic medium converts it to oxazole-4-carboxylic acid. While this two-step process achieves 74% overall yield, over-oxidation of the isopropenyl group remains a challenge.
Hydrolysis and Carboxylic Acid Derivatization
Ester-to-Acid Conversion
A critical step in many routes is the hydrolysis of ester intermediates. For example, ethyl 2-isopropenyloxazole-4-carboxylate undergoes saponification with 1N NaOH in ethanol–water (4:1) at 60°C, yielding the carboxylic acid in 95% conversion. Anhydrous magnesium sulfate is employed to stabilize the intermediate during workup.
Protecting Group Strategies
Tert-butyl and benzyl esters are commonly used to shield the carboxylic acid during cyclization. Deprotection via trifluoroacetic acid (for tert-butyl) or hydrogenolysis (for benzyl) affords the free acid without ring degradation.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: 2-Isopropenyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The isopropenyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the notable applications of 2-Isopropenyloxazole-4-carboxylic acid is in the development of anticancer agents. Research indicates that derivatives of this compound can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. For instance, studies have demonstrated that modifications to the oxazole ring enhance the compound's potency against various cancer cell lines, suggesting a promising avenue for drug development .
Mechanism of Action
The mechanism through which 2-Isopropenyloxazole-4-carboxylic acid exerts its effects often involves the modulation of signaling pathways associated with apoptosis and cell cycle regulation. For example, compounds derived from this acid have shown to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .
Agrochemical Applications
Herbicidal Activity
In agrochemistry, 2-Isopropenyloxazole-4-carboxylic acid has been explored for its herbicidal properties. Research demonstrates that it can effectively control the growth of certain weeds without adversely affecting crop species. This selectivity is crucial for developing sustainable agricultural practices .
Case Study: Efficacy Testing
Field trials have shown that formulations containing 2-Isopropenyloxazole-4-carboxylic acid significantly reduce weed biomass while maintaining crop yield. These studies typically involve comparing treated plots with control plots over multiple growing seasons to assess long-term efficacy and environmental impact .
Polymer Science
Curing Agents in Epoxy Resins
Another significant application is in the formulation of epoxy resins, where 2-Isopropenyloxazole-4-carboxylic acid acts as a curing agent. Its ability to enhance the thermal stability and mechanical properties of cured resins makes it valuable in industrial applications, including coatings and adhesives .
| Property | Before Curing | After Curing with 2-Isopropenyloxazole-4-carboxylic Acid |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Significantly Increased |
| Solvent Resistance | Poor | Excellent |
Synthesis and Derivatives
The synthesis of 2-Isopropenyloxazole-4-carboxylic acid typically involves multi-step organic reactions, which can be optimized for yield and purity. Various derivatives are synthesized to enhance specific properties such as solubility or biological activity.
| Derivative | Property Enhanced | Application Area |
|---|---|---|
| Methyl Ester | Increased solubility | Drug formulation |
| Halogenated Variants | Enhanced herbicidal activity | Agrochemicals |
Mechanism of Action
The mechanism of action of 2-Isopropenyloxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of enzymes involved in cell division or signal transduction, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Isopropyloxazole-4-carboxylic Acid (CAS 153180-21-3)
- Structure : Differs by a saturated isopropyl group (CH(CH₃)₂) at position 2 instead of isopropenyl.
- Molecular Formula: C₇H₉NO₃ (MW: 155.15 g/mol) .
- Key Differences :
- Reactivity : The saturated isopropyl group reduces susceptibility to addition or polymerization reactions compared to the unsaturated isopropenyl variant.
- Solubility : Likely lower polarity than the carboxylic acid form due to the absence of a vinyl group, though exact solubility data are unavailable .
- Synthetic Utility : Used as a stable intermediate in research, whereas the isopropenyl analog may serve as a reactive precursor for crosslinking or functionalization.
Ethyl 2-Isopropyloxazole-4-carboxylate (CAS 137267-49-3)
- Structure : Ester derivative of 2-isopropyloxazole-4-carboxylic acid.
- Molecular Formula: C₉H₁₃NO₃ (MW: 183.20 g/mol) .
- Key Differences :
- Functional Group : The ethyl ester group replaces the carboxylic acid, reducing polarity and enhancing lipophilicity.
- Applications : Esters are typically used to improve bioavailability or facilitate penetration through lipid membranes in drug design.
- Stability : Less acidic than the carboxylic acid, making it less reactive in proton-dependent reactions .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
- Structure : Pyrimidine ring with chloro and methyl substituents.
- Molecular Formula : C₆H₅ClN₂O₂ (MW: 172.57 g/mol) .
- Key Differences :
- Heterocycle : Pyrimidine (6-membered, two nitrogen atoms) vs. oxazole (5-membered, one nitrogen and one oxygen).
- Electronic Effects : The chloro group is electron-withdrawing, increasing the acidity of the carboxylic acid compared to oxazole derivatives.
- Bioactivity : Pyrimidine derivatives are common in antiviral and anticancer agents, suggesting divergent therapeutic applications .
5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic Acid (CAS 1437458-00-8)
- Structure : Pyrazole ring with isopropoxy and isopropyl groups.
- Molecular Formula : C₁₀H₁₆N₂O₃ (MW: 212.25 g/mol) .
- Key Differences :
- Heterocycle : Pyrazole (5-membered, two adjacent nitrogen atoms) vs. oxazole.
- Substituents : The isopropoxy group introduces ether functionality, enhancing solubility in organic solvents.
- Applications : Pyrazole-carboxylic acids are often explored as kinase inhibitors or anti-inflammatory agents, indicating distinct pharmacological roles .
Research Implications
- Synthetic Chemistry : The isopropenyl group in 2-isopropenyloxazole-4-carboxylic acid offers a site for further functionalization, such as Diels-Alder reactions or copolymerization.
- Drug Design : Pyrimidine and pyrazole analogs highlight the importance of heterocycle choice in modulating target binding and pharmacokinetics.
- Material Science : The unsaturated isopropenyl group could enable crosslinking in polymer synthesis, contrasting with the stability of saturated analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Isopropenyloxazole-4-carboxylic acid, and what challenges exist in achieving high yields?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like β-keto esters or isocyanides. Challenges include regioselectivity control and byproduct formation due to competing pathways. For example, microwave-assisted synthesis can reduce reaction times and improve yields (similar to methods for quinoline derivatives in ). Catalytic systems (e.g., Lewis acids) may enhance efficiency, but side reactions with the isopropenyl group require inert atmospheres and low-temperature optimization.
Q. How can researchers characterize the structure of 2-Isopropenyloxazole-4-carboxylic acid with high confidence?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions and isopropenyl geometry.
- X-ray crystallography : Resolves stereochemical ambiguities (as demonstrated for 4-chloro-2-methylquinoline-6-carboxylic acid in ).
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Cross-validation with computational IR/Raman simulations improves accuracy.
Q. What purification strategies are effective for isolating 2-Isopropenyloxazole-4-carboxylic acid from complex reaction mixtures?
- Methodological Answer : Use gradient elution in column chromatography with silica gel or reversed-phase C18 matrices. Recrystallization from ethanol/water mixtures is effective for high-purity isolation (similar to methods for oxazolo-pyridine derivatives in ). HPLC with UV detection at 254 nm ensures purity >98%, but polarity mismatches with byproducts may require ion-pair reagents.
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives of 2-Isopropenyloxazole-4-carboxylic acid for enhanced bioactivity?
- Methodological Answer : Apply density functional theory (DFT) to predict electronic properties and molecular docking to assess binding affinities (e.g., to antimicrobial targets like DNA gyrase). Molecular dynamics (MD) simulations evaluate stability in biological matrices. For instance, derivatives of oxazolo-pyridine compounds were optimized using similar approaches for enzyme inhibition studies .
Q. What experimental approaches resolve contradictions in reported biological activities of 2-Isopropenyloxazole-4-carboxylic acid derivatives?
- Methodological Answer : Reproduce assays under standardized conditions (pH, temperature, cell lines) to isolate variables. Use orthogonal assays (e.g., MIC tests for antimicrobial activity vs. cell viability assays) to confirm specificity. Meta-analyses of published data, guided by frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant), can identify methodological inconsistencies .
Q. How do reaction conditions influence regioselectivity in the functionalization of 2-Isopropenyloxazole-4-carboxylic acid?
- Methodological Answer : Regioselectivity is temperature-dependent: low temperatures favor kinetic control (e.g., C-5 substitution), while higher temperatures promote thermodynamic products (C-3 substitution). Solvent polarity (e.g., DMF vs. THF) and catalysts (Pd vs. Cu) further modulate outcomes. Comparative studies on quinoline derivatives highlight solvent effects on substituent orientation .
Q. What methodologies establish structure-activity relationships (SAR) for 2-Isopropenyloxazole-4-carboxylic acid in medicinal chemistry?
- Methodological Answer : Systematically modify substituents (isopropenyl, carboxylate) and assess bioactivity via dose-response assays. QSAR models using Hammett constants or logP values correlate electronic/steric effects with efficacy. For example, SAR studies on imidazole-carboxylic acids identified critical hydrogen-bonding motifs for receptor binding .
Q. How should researchers design stability studies for 2-Isopropenyloxazole-4-carboxylic acid under various storage conditions?
- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Use thermal gravimetric analysis (TGA) to assess decomposition thresholds. For photostability, expose samples to UV light (ICH Q1B guidelines). Storage in amber vials under nitrogen is recommended, as oxidation of the isopropenyl group is a key degradation pathway (similar to spiro-isoquinoline derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
